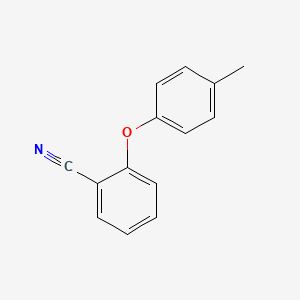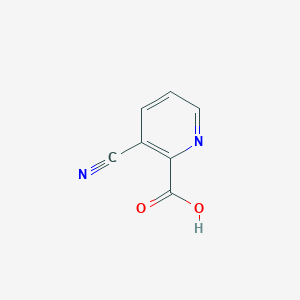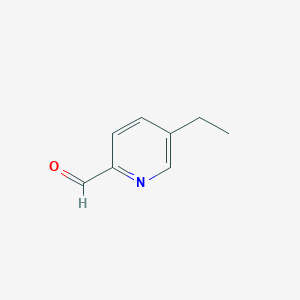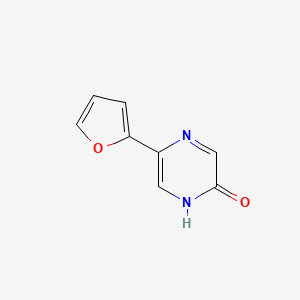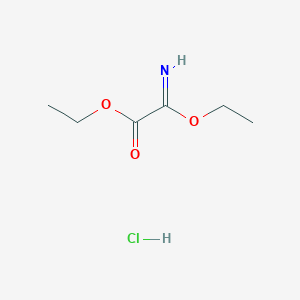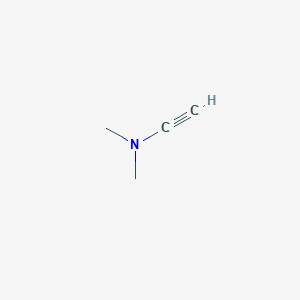
(3-甲基噻吩-2-基)甲醇
描述
(3-Methylthiophen-2-yl)methanol is a chemical compound with the molecular formula C6H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom.
科学研究应用
(3-Methylthiophen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals with various therapeutic properties.
作用机制
Target of Action
Related compounds have been shown to interact with voltage-gated sodium and calcium channels, as well as the gaba transporter . These targets play crucial roles in the transmission of electrical signals in the nervous system.
Mode of Action
Similar compounds have shown to inhibit neuronal voltage-sensitive sodium and l-type calcium channels . This inhibition can disrupt the normal flow of ions, altering the electrical activity of the neuron and potentially leading to a variety of neurological effects.
Result of Action
The related compounds have shown anticonvulsant and antinociceptive activities, suggesting that (3-methylthiophen-2-yl)methanol may have similar effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)methanol typically involves the reaction of 3-methylthiophene with formaldehyde under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the methyl group on the thiophene ring directs the incoming formaldehyde to the 2-position .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products .
化学反应分析
Types of Reactions
(3-Methylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: 3-Methylthiophene-2-carboxylic acid.
Reduction: 3-Methylthiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Thiophene: The parent compound, which lacks the methyl and hydroxyl groups.
2-Methylthiophene: Similar structure but with the methyl group at the 2-position.
3-Methylthiophene: Lacks the hydroxyl group present in (3-Methylthiophen-2-yl)methanol.
Uniqueness
(3-Methylthiophen-2-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the thiophene ring.
属性
IUPAC Name |
(3-methylthiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQJEIWAMCLVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512127 | |
| Record name | (3-Methylthiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63826-56-2 | |
| Record name | (3-Methylthiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63826-56-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can we infer about the reactivity of (3-Methylthiophen-2-yl)methanol from the synthesis described?
A1: The synthesis of Tiagabine hydrochloride, as described in the research, involves several reactions with (3-Methylthiophen-2-yl)methanol as a key intermediate. [] Firstly, it is formed from the reaction of a Grignard reagent (2-bromo-3-methylthiophene Grignard reagent) with methyl chloroformate and cyclopropylmagnesium bromide. This suggests the alcohol functional group is relatively reactive, readily undergoing reactions like nucleophilic additions. Later in the synthesis, it undergoes ring opening and condensation reactions. This implies the molecule possesses functionalities capable of participating in ring-opening mechanisms and forming new carbon-carbon bonds. Further studies dedicated to exploring the reactivity of (3-Methylthiophen-2-yl)methanol would be needed to provide a more comprehensive understanding.
Q2: Is there information available about the safety and environmental impact of (3-Methylthiophen-2-yl)methanol ?
A2: The provided research focuses solely on the synthesis of Tiagabine hydrochloride and does not offer information regarding the safety or environmental impact of (3-Methylthiophen-2-yl)methanol. [] As with any chemical, especially those involved in pharmaceutical syntheses, understanding its safety profile, potential toxicity, and environmental fate is crucial. Further research and data analysis would be necessary to address these aspects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



